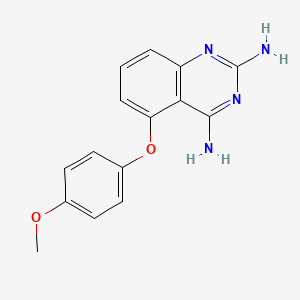
5-(4-Methoxyphenoxy)-2,4-quinazolinediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxyphenoxy)-2,4-Quinazolinediamine is a chemical compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities. This particular compound features a methoxyphenoxy group attached to the quinazoline core, which can influence its chemical and biological properties.
Preparation Methods
The synthesis of 5-(4-Methoxyphenoxy)-2,4-Quinazolinediamine typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenol and 2,4-diaminoquinazoline.
Reaction Conditions: The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Chemical Reactions Analysis
5-(4-Methoxyphenoxy)-2,4-Quinazolinediamine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Scientific Research Applications
5-(4-Methoxyphenoxy)-2,4-Quinazolinediamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives, which are valuable in medicinal chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme inhibition mechanisms.
Medicine: Quinazoline derivatives, including this compound, are investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenoxy)-2,4-Quinazolinediamine involves its interaction with molecular targets such as enzymes and receptors. The methoxyphenoxy group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
5-(4-Methoxyphenoxy)-2,4-Quinazolinediamine can be compared with other similar compounds:
5-(4-Methoxyphenyl)-1H-indole: This compound has a similar methoxyphenyl group but differs in its core structure, which is an indole instead of a quinazoline. It shows different biological activities and enzyme inhibition profiles.
5-(4-Methoxyphenyl)-1H-imidazole: Another similar compound with a methoxyphenyl group, but with an imidazole core.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and biological activities.
Properties
Molecular Formula |
C15H14N4O2 |
|---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
5-(4-methoxyphenoxy)quinazoline-2,4-diamine |
InChI |
InChI=1S/C15H14N4O2/c1-20-9-5-7-10(8-6-9)21-12-4-2-3-11-13(12)14(16)19-15(17)18-11/h2-8H,1H3,(H4,16,17,18,19) |
InChI Key |
CPZJZAIZIMCJRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC3=C2C(=NC(=N3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-Tert-butylphenylsulfanyl]-2,4-quinazolinediamine](/img/structure/B10760723.png)
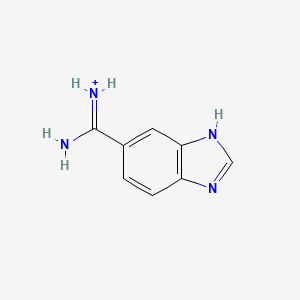
![3-{[(1R)-1-Benzyl-2-sulfanylethyl]amino}-3-oxopropanoic acid](/img/structure/B10760737.png)
![N-[3-[(1-Aminoethyl)(hydroxy)phosphoryl]-2-(1,1'-biphenyl-4-ylmethyl)propanoyl]alanine](/img/structure/B10760738.png)
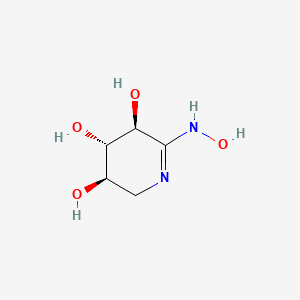
oxovanadium](/img/structure/B10760750.png)
![[Methyltelluro]acetate](/img/structure/B10760756.png)

![3-Hydroxymethyl-5-aziridinyl-1methyl-2-[1h-indole-4,7-dione]-propanol](/img/structure/B10760769.png)
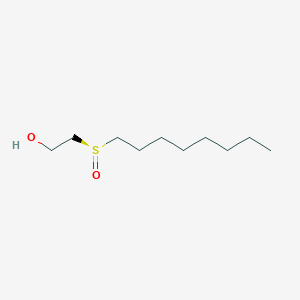
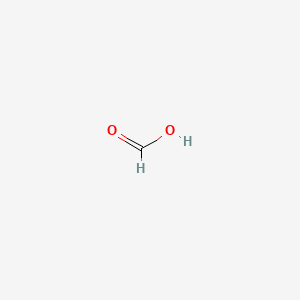
![4-(Aminosulfonyl)-N-[(4-fluorophenyl)methyl]-benzamide](/img/structure/B10760788.png)
![3-[4-[1-[[2-(6,7-dichloro-3-oxo-1,4-benzoxazin-4-yl)acetyl]-methylamino]-2-pyrrolidin-1-ylethyl]phenyl]benzamide;hydrochloride](/img/structure/B10760792.png)
![6-[N-(4-(Aminomethyl)phenyl)carbamyl]-2-naphthalenecarboxamidine](/img/structure/B10760803.png)
